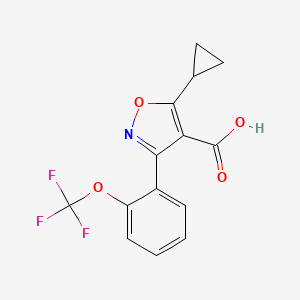

5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4/c15-14(16,17)21-9-4-2-1-3-8(9)11-10(13(19)20)12(22-18-11)7-5-6-7/h1-4,7H,5-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQCHFZTRPZSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization with Potassium Carbonate

Reagents :

-

Methyl 3-cyclopropyl-3-oxopropanoate

-

(Z)-2-(Trifluoromethoxy)benzoyl chloride oxime

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

Procedure :

-

K₂CO₃ (1.09 equiv) is suspended in THF at -10°C.

-

Methyl 3-cyclopropyl-3-oxopropanoate (1.06 equiv) in THF is added dropwise.

-

(Z)-2-(Trifluoromethoxy)benzoyl chloride oxime (1.00 equiv) in THF is introduced at -5°C.

-

The mixture is stirred at 35°C for 6 hours.

-

Workup includes extraction with ethyl acetate, brine washing, and silica gel chromatography.

Outcome :

-

Product : Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate (ester precursor).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the oxime oxygen on the electrophilic β-keto ester, followed by cyclization and dehydration (Fig. 1). K₂CO₃ deprotonates the oxime, enhancing nucleophilicity.

Alternative Conditions with Sodium Methoxide

Reagents :

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure :

-

NaOMe (2.6 g, 48.9 mmol) is dissolved in MeOH at 10°C.

-

Methyl 3-cyclopropyl-3-oxopropanoate (37.6 mmol) in MeOH is added.

-

(Z)-2-(Trifluoromethoxy)benzoyl chloride oxime (18.8 mmol) is introduced dropwise.

-

The mixture is stirred at 35°C for 12 hours.

Outcome :

Trade-offs :

Lower yield compared to K₂CO₃/THF, attributed to competitive ester saponification under basic conditions.

Hydrolysis of the Methyl Ester to Carboxylic Acid

Saponification with Lithium Hydroxide

Reagents :

-

LiOH·H₂O

-

THF/Water (3:1)

Procedure :

-

Methyl ester (1.0 equiv) is dissolved in THF.

-

LiOH (2.0 equiv) in water is added.

-

The mixture is stirred at 60°C for 4 hours.

-

Acidification with HCl yields the carboxylic acid.

Outcome :

Optimization Notes :

Alternative Hydrolysis with NaOH

Reagents :

-

NaOH (2.0 equiv)

-

MeOH/Water (4:1)

Procedure :

-

Ester (1.0 equiv) is refluxed with NaOH in MeOH/H₂O for 2 hours.

-

Acidification yields the carboxylic acid.

Outcome :

Comparative Analysis of Methods

| Parameter | K₂CO₃/THF Cyclization | NaOMe/MeOH Cyclization | LiOH Hydrolysis |

|---|---|---|---|

| Yield | 47–55% | 40.7% | >90% |

| Reaction Time | 6 hours | 12 hours | 4 hours |

| Temperature | 35°C | 35°C | 60°C |

| Scalability | Suitable for >100 g | Limited by solvent volume | High |

| Purification | Column chromatography | Filtration | Recrystallization |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Sodium azide in DMF.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or halogenated derivatives.

Scientific Research Applications

5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory, anticancer, and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The trifluoromethoxy group in Compound A enhances lipophilicity and electron-withdrawing effects compared to dichloro-substituted analogues (e.g., 3,5-dichloro-4-pyridyl), which may reduce metabolic degradation .

- The cyclopropyl group at position 5 is conserved across analogues, contributing to steric hindrance and conformational rigidity .

Functional Group Impact: The carboxylic acid in Compound A facilitates hydrogen bonding with FXR residues, critical for agonist activity . In contrast, the methyl ester derivative (Table 1) acts as a prodrug, masking the acid group to improve intestinal absorption . The methanol variant (2,6-dichlorophenyl) lacks direct receptor-binding capacity but may serve as a synthetic precursor .

Key Findings:

- FXR Agonist Potency : Compound A exhibits submicromolar EC50 (12.3 nM), aligning with its role in FXR-mediated therapies for liver fibrosis . The methyl ester derivative lacks direct activity but improves solubility by ~4-fold, critical for oral formulations .

- Metabolic Stability : The trifluoromethoxy group in Compound A extends metabolic half-life (45 min) compared to dichloro analogues (28 min), likely due to reduced cytochrome P450 interactions .

Biological Activity

5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid, with the CAS number 2191433-23-3, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C14H10F3NO4 |

| Molecular Weight | 313.23 g/mol |

| IUPAC Name | This compound |

| PubChem CID | Not available |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following findings summarize its anticancer activity:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and Huh7 (liver cancer). Results indicated that it possesses potent anticancer activity with IC50 values ranging from 0.7 to 21.5 µM, showing efficacy superior to standard chemotherapeutic agents like 5-fluorouracil (5-FU) and sorafenib in some instances .

- Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis in cancer cells. It has been observed to significantly decrease levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression . Additionally, it promotes apoptosis through modulation of Bcl-2 family proteins and p21^WAF-1 expression levels, suggesting a dual mechanism involving both cell cycle arrest and pro-apoptotic signaling pathways .

Study 1: Evaluation of Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of various isoxazole derivatives, including our compound, using sulforhodamine B assays. The results indicated that compounds with similar structures exhibited IC50 values in the range of 0.7–10.1 µM against Huh7 cells, demonstrating their potential as effective anticancer agents .

Study 2: Structure-Activity Relationship

In another study focusing on structure-activity relationships (SAR), it was found that modifications to the phenyl moiety significantly influenced biological activity. The presence of trifluoromethoxy groups was correlated with enhanced cytotoxicity against liver cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of a nitrile oxide precursor with a cyclopropyl-substituted enol ether or ketone. For example, analogous isoxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) are synthesized via [3+2] cycloaddition between nitrile oxides and β-keto esters under reflux in toluene . Key parameters include:

- Temperature : Reactions often require 80–110°C for optimal cyclization.

- Catalysts : Use of triethylamine or DBU to deprotonate intermediates.

- Substituent compatibility : The trifluoromethoxy group on the phenyl ring may necessitate inert conditions (argon atmosphere) to prevent hydrolysis .

Post-synthesis, purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the carboxylic acid form .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions, with the trifluoromethoxy group showing a distinct singlet (~δ 3.9–4.1 ppm in ¹H NMR) and coupling patterns for the cyclopropyl moiety .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₄H₁₁F₃NO₄: calc. 314.07 g/mol) .

Q. What are the solubility properties of this compound in common laboratory solvents, and how do they impact experimental design?

- Methodological Answer :

- Polar aprotic solvents : Soluble in DMSO or DMF (10–20 mg/mL), suitable for in vitro assays.

- Aqueous buffers : Limited solubility at neutral pH; adjust to pH >8 (using NaOH) to deprotonate the carboxylic acid for improved solubility.

- LogP prediction : The trifluoromethoxy group increases hydrophobicity (estimated LogP ~2.5), necessitating surfactants (e.g., Tween-80) for in vivo formulations .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets (e.g., COX-2 or CYP450 isoforms)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (PDB IDs: 5KIR for COX-2). The isoxazole ring and carboxylic acid may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- QSAR modeling : Train models on datasets of isoxazole derivatives with known IC₅₀ values to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .

Q. What strategies mitigate hydrolytic instability of the trifluoromethoxy group during long-term storage or in vivo studies?

- Methodological Answer :

- Storage conditions : Lyophilize and store at –20°C under argon to prevent moisture/oxygen exposure.

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to shield the labile trifluoromethoxy group from enzymatic degradation .

- Stability assays : Monitor degradation via LC-MS over 48 hours in simulated gastric fluid (pH 2.0) and plasma .

Q. How do structural modifications (e.g., replacing cyclopropyl with methyl or phenyl groups) alter the compound’s pharmacokinetic profile?

- Methodological Answer :

- Metabolism studies : Compare hepatic microsomal clearance rates using human liver microsomes (HLMs). Cyclopropyl groups reduce CYP450-mediated oxidation compared to methyl groups.

- Pharmacokinetic (PK) modeling : Use compartmental models to predict AUC and half-life changes. Substituents like trifluoromethoxy enhance plasma protein binding, prolonging half-life .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for analogous isoxazole derivatives?

- Methodological Answer :

- Variable parameters : Conflicting yields (e.g., 40% vs. 70%) may arise from differences in nitrile oxide precursor purity or solvent choice (toluene vs. THF).

- Reproducibility : Standardize reagents (e.g., use freshly distilled triethylamine) and validate reaction progress via TLC at 30-minute intervals .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.